An In-depth Technical Guide to [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
An In-depth Technical Guide to [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Abstract: This technical guide provides a comprehensive overview of [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol, a heterocyclic compound belonging to the N-substituted benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, which allows them to interact with a wide range of biological targets.[1] This document details the probable synthetic pathways, physicochemical characteristics, and potential therapeutic applications of the title compound, with a particular focus on its prospective role in oncology. The guide is intended for researchers and professionals in drug discovery and development, offering detailed experimental protocols, characterization data, and an exploration of the mechanistic basis for its potential bioactivity, grounded in the extensive literature on related benzimidazole scaffolds.
Introduction and Molecular Overview
The benzimidazole scaffold is a privileged bicyclic heterocyclic system composed of a fused benzene and imidazole ring.[2] This core structure is a cornerstone in pharmaceutical development, found in numerous FDA-approved drugs with diverse therapeutic actions, including antiulcer (e.g., Omeprazole), antihypertensive (e.g., Telmisartan), and anticancer (e.g., Bendamustine) agents.[3] The versatility of the benzimidazole ring, particularly its capacity for substitution at the N-1 and C-2 positions, allows for the fine-tuning of its pharmacological profile.[2]
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (Figure 1) is a derivative featuring two key substitutions that are hypothesized to modulate its biological activity:
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C-2 Methanol Group: The hydroxymethyl group at the C-2 position can participate in hydrogen bonding, potentially influencing solubility and interactions with biological targets like enzyme active sites.
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N-1 Fluorobenzyl Group: The attachment of a 2-fluorobenzyl group at the N-1 position significantly increases lipophilicity compared to the unsubstituted parent molecule. The fluorine atom can alter the molecule's electronic properties, metabolic stability, and binding affinity through specific fluorine-protein interactions. Structure-activity relationship studies of related compounds suggest that N-1 benzyl groups are important for activities such as anticancer effects.[2][4]
This guide will synthesize the available information on related compounds to provide a robust technical profile for this specific molecule.
| Compound Identifier | Value |
| IUPAC Name | [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol |
| CAS Number | 309938-27-0[5] |
| Molecular Formula | C₁₅H₁₃FN₂O[5] |
| Molecular Weight | 256.27 g/mol [5] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=N2)CO)CC3=CC=CC=C3F |
Synthesis and Purification
Synthetic Workflow
The proposed synthesis proceeds via two main stages:
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Step 1: Synthesis of 1H-benzimidazol-2-yl-methanol (Intermediate A). This involves the condensation of o-phenylenediamine with glycolic acid. This is a classic Phillips benzimidazole synthesis, which is robust and high-yielding.[6]
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Step 2: N-Alkylation. The intermediate A is then alkylated at the N-1 position using 2-fluorobenzyl bromide (or chloride) in the presence of a base to yield the final product.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-benzimidazol-2-yl-methanol (Intermediate A)
Causality: This protocol utilizes the Phillips condensation method, a reliable approach for forming the benzimidazole ring from o-phenylenediamines and carboxylic acids. Refluxing in a suitable solvent provides the necessary thermal energy to drive the condensation and subsequent cyclization, while the acidic nature of glycolic acid can self-catalyze the reaction to some extent.[6]
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol).
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Solvent Addition: Add 4N hydrochloric acid (80 mL) to the flask.
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Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
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Workup: After completion, cool the reaction mixture to room temperature, then place it in an ice bath.
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Neutralization & Precipitation: Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. A solid precipitate will form.
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Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).
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Purification: Recrystallize the crude product from a hot water/ethanol mixture to yield pure 1H-benzimidazol-2-yl-methanol as a white or off-white solid.
Protocol 2: Synthesis of [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Causality: This step is a standard nucleophilic substitution (N-alkylation). The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction, while a mild inorganic base like potassium carbonate acts as a proton scavenger, deprotonating the imidazole NH to enhance its nucleophilicity.
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 1H-benzimidazol-2-yl-methanol (7.4 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (10.4 g, 0.075 mol) to the solution.
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Alkylating Agent Addition: Stir the mixture at room temperature for 30 minutes. Then, add 2-fluorobenzyl bromide (9.45 g, 0.05 mol) dropwise over 15 minutes.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
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Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration and wash with water.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate). Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final compound.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the synthesized [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol must be confirmed through a combination of physical and spectroscopic methods. The following data are predicted based on the analysis of its structural motifs and data from closely related compounds.[7][8][9]
| Parameter | Expected Observation | Methodology |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 140 - 160 °C (Predicted Range) | Melting Point Apparatus |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in water | Solubility Testing |
| ¹H NMR | See Table 2 | 400 MHz NMR Spectrometer (DMSO-d₆) |
| ¹³C NMR | See Table 2 | 100 MHz NMR Spectrometer (DMSO-d₆) |
| Mass Spec (HRMS) | m/z [M+H]⁺: Calculated: 257.1085; Found: ~257.1085 | ESI-TOF Mass Spectrometry |
| FT-IR | ~3300 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (Ar C-H), ~1615 cm⁻¹ (C=N), ~1220 cm⁻¹ (C-F) | FT-IR Spectroscopy (KBr pellet) |
Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.60-7.70 | m | 2H, Benzimidazole H-4, H-7 | |
| ~7.20-7.40 | m | 3H, Benzimidazole H-5, H-6; Fluorobenzyl H | |
| ~7.05-7.15 | m | 3H, Fluorobenzyl H | |
| 5.65 | s | 2H, N-CH₂ (Benzylic) | |
| 4.80 | s | 2H, C-CH₂-OH | |
| ~5.40 | t (broad) | 1H, OH |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |
| ~160.0 (d, J≈245 Hz) | C-F | |
| ~154.5 | C2 (Benzimidazole) | |
| ~142.0, ~135.0 | C3a, C7a (Benzimidazole) | |
| ~131.0 (d) | C (Fluorobenzyl) | |
| ~129.5 (d) | C (Fluorobenzyl) | |
| ~125.0 (d) | C (Fluorobenzyl) | |
| ~123.5 (d) | C (Fluorobenzyl) | |
| ~122.0, ~123.0 | C5, C6 (Benzimidazole) | |
| ~115.5 (d, J≈21 Hz) | C (Fluorobenzyl) | |
| ~110.0, ~118.0 | C4, C7 (Benzimidazole) | |
| ~58.0 | C-CH₂-OH | |
| ~45.0 | N-CH₂ (Benzylic) |
Note: Predicted shifts are estimates. d denotes a doublet due to C-F coupling.
Potential Applications and Mechanism of Action
The benzimidazole scaffold is a well-established pharmacophore in anticancer drug discovery.[1] Derivatives are known to exert their effects through various mechanisms, including the inhibition of key signaling proteins and disruption of cellular architecture.[3][10]
Potential as an Anticancer Agent
N-substituted benzimidazoles have shown potent activity against a range of cancer cell lines.[4] The introduction of the N-benzyl group, in particular, has been linked to enhanced cytotoxic effects.[1] The title compound, with its specific 2-fluorobenzyl substitution, is a promising candidate for evaluation as an antiproliferative agent.
Hypothesized Mechanisms of Action:
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Kinase Inhibition: Many benzimidazole derivatives function as inhibitors of crucial oncogenic kinases. They can target pathways like the PI3K/AKT/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer and control cell growth, proliferation, and survival.[10] The compound could act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of a kinase.
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Tubulin Polymerization Inhibition: A significant class of benzimidazole-based drugs, including nocodazole, exerts its anticancer effect by binding to β-tubulin. This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle during cell division.[11] Inhibition leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
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DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate between the base pairs of DNA. This can physically obstruct the processes of replication and transcription. Furthermore, this binding can stabilize the DNA-topoisomerase cleavable complex, leading to double-strand breaks and cell death.[1]
Caption: Hypothesized mechanisms of anticancer action for the title compound.
Self-Validating Experimental Workflow for Bioactivity Screening
To validate the hypothesized anticancer activity, a tiered screening approach is recommended. This workflow ensures that initial findings from broad cytotoxicity assays are followed by more specific mechanistic studies.
Protocol 3: In Vitro Anticancer Activity Screening
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Cell Viability Assay (Primary Screen):
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Objective: To determine the cytotoxic effect across a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC3 (prostate)).
-
Method: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for 72 hours.
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Analysis: Assess cell viability using an MTS or resazurin-based assay. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Trustworthiness Check: A dose-dependent decrease in viability is expected. The inclusion of a standard chemotherapeutic agent (e.g., Doxorubicin) provides a positive control for assay performance.
-
-
Cell Cycle Analysis (Secondary Screen):
-
Objective: To determine if the compound induces cell cycle arrest.
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Method: Treat a sensitive cell line (identified from the primary screen) with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours.
-
Analysis: Harvest cells, fix, and stain with propidium iodide (PI). Analyze DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Trustworthiness Check: A significant accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) compared to a vehicle-treated control validates the mechanism.
-
-
Apoptosis Assay (Mechanistic Study):
-
Objective: To confirm if cytotoxicity is mediated by apoptosis.
-
Method: Co-stain treated cells with Annexin V-FITC and PI.
-
Analysis: Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Trustworthiness Check: A significant increase in the apoptotic cell population relative to controls confirms the induction of programmed cell death.
-
Conclusion
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol is a promising, yet under-investigated, molecule within the pharmacologically rich class of benzimidazole derivatives. Based on robust precedent from related structures, logical and established synthetic routes can be employed for its preparation. Its structural features, particularly the N-1 fluorobenzyl and C-2 methanol moieties, suggest significant potential as an anticancer agent, likely acting through mechanisms such as kinase inhibition or disruption of microtubule dynamics. The experimental workflows detailed in this guide provide a clear and self-validating path for its synthesis, characterization, and biological evaluation. Further research into this compound is warranted to fully elucidate its therapeutic potential and establish its place within the landscape of modern drug discovery.
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